

Comparative Guide: IR Spectroscopy of 3-Chloro-5-methylpyrazine-2-carboxamide

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Compound of Interest

Compound Name: 3-Chloro-5-methylpyrazine-2-carboxamide

Cat. No.: B8061139

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Executive Summary: The Spectral Fingerprint

3-Chloro-5-methylpyrazine-2-carboxamide (CAS: 1134622-57-3) is a critical intermediate, often appearing in the synthesis of antiviral agents like Favipiravir (T-705). Its IR spectrum is defined by the interplay between the electron-withdrawing chlorine (C-3), the electron-donating methyl group (C-5), and the primary amide functionality (C-2).

Key Identification Markers:

- Primary Amide Doublet: Distinct stretching at 3400–3150 cm^{-1} .
- Carbonyl Shift: The Amide I band () typically appears at 1685–1705 cm^{-1} , slightly blue-shifted compared to non-chlorinated analogs due to the inductive effect of the C-3 Chlorine.
- Methyl Signature: Aliphatic stretching at $\sim 2925 \text{ cm}^{-1}$, distinguishing it from non-alkylated pyrazines.
- Absence of Nitrile: The most critical purity check is the absence of the sharp stretch ($\sim 2230 \text{ cm}^{-1}$) from the starting material (3-chloro-5-methylpyrazine-2-carbonitrile).

Detailed Spectral Assignment (Predictive Reference)

The following table synthesizes data from 3-chloropyrazine-2-carboxamide and 5-methylpyrazine-2-carboxamide to provide the expected peak locations.

Frequency Region (cm ⁻¹)	Functional Group	Mode of Vibration	Diagnostic Note
3450 – 3350	Amide	Asymmetric Stretch	Sharp band; characteristic of primary amides ().
3250 – 3150	Amide	Symmetric Stretch	Often broader due to hydrogen bonding networks in solid state.
3100 – 3000	Aromatic	Stretch	Weak intensity; specific to the pyrazine ring proton (C-6 position).
2950 – 2920	Methyl	Asymmetric Stretch	Critical Differentiator: Distinguishes from des-methyl impurities.
2870 – 2850	Methyl	Symmetric Stretch	Weak shoulder often observed.
1705 – 1685	Amide I ()	Stretching	High intensity. The Cl atom (C-3) increases frequency vs. unsubstituted pyrazine (~1680 cm ⁻¹).
1620 – 1590	Amide II ()	Bending	"Scissoring" motion of the group.
1580 – 1520	Pyrazine Ring	/ Stretch	Characteristic aromatic skeletal vibrations.

1420 – 1380	(Amide)	Stretching	Often coupled with ring vibrations.
1050 – 1000	Ring Breathing	Deformation	Characteristic of the 1,4-diazine (pyrazine) system.
850 – 750		Stretching	Fingerprint region; variable but critical for confirming chlorination.

Comparative Analysis: Alternatives & Impurities

In drug development, distinguishing the target from its precursors and hydrolysis products is paramount.

Scenario A: Target vs. Precursor (The Nitrile Check)

- Target: **3-Chloro-5-methylpyrazine-2-carboxamide**.
- Alternative (Precursor): 3-Chloro-5-methylpyrazine-2-carbonitrile.
- Differentiation: The precursor exhibits a sharp, diagnostic peak at $\sim 2230\text{ cm}^{-1}$ (). The target must show the Amide I/II bands ($1690/1600\text{ cm}^{-1}$) and no signal at 2230 cm^{-1} .

Scenario B: Target vs. Hydrolysis Product (The Acid Check)

- Alternative (Impurity): 3-Chloro-5-methylpyrazine-2-carboxylic acid.
- Differentiation: The acid will show a broad O-H trough spanning $3300\text{--}2500\text{ cm}^{-1}$ (dimer) and a shifted Carbonyl band ($\sim 1720\text{ cm}^{-1}$). The amide shows discrete N-H bands and no broad O-H trough.

Scenario C: Target vs. Favipiravir Intermediate (T-1105 Analog)

- Alternative: 3-Hydroxy-5-methylpyrazine-2-carboxamide.

- Differentiation: The 3-Hydroxy analog exists in keto-enol equilibrium. Look for a shift in the carbonyl region and potentially a broad O-H/N-H stretch interaction not present in the 3-Chloro derivative.

Experimental Protocol: High-Fidelity Acquisition

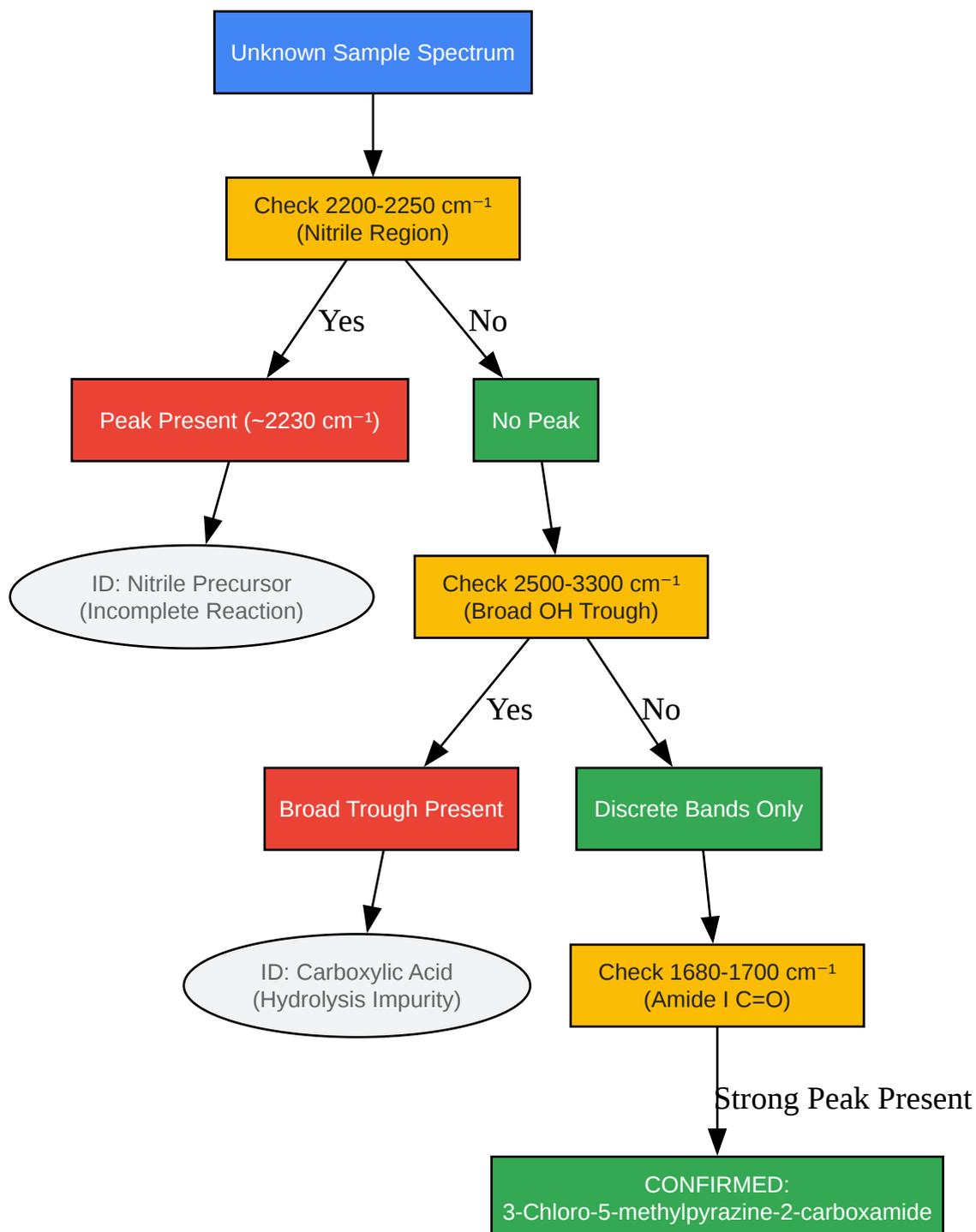
To ensure the spectrum matches the reference standard, follow this self-validating protocol.

Method: Attenuated Total Reflectance (ATR) FTIR is recommended over KBr pellets to avoid moisture interference in the Amide A region.

- Sample Prep: Ensure the sample is a dry, crystalline solid. Pyrazine amides can be hygroscopic; dry under vacuum at 40°C for 2 hours if broad water bands ($\sim 3400\text{ cm}^{-1}$) obscure the N-H doublet.
- Background Scan: Acquire an air background (32 scans) to remove atmospheric (2350 cm^{-1}) and .
- Acquisition:
 - Place 5–10 mg of sample on the Diamond/ZnSe crystal.
 - Apply constant pressure (clamp) to ensure intimate contact.
 - Settings: Resolution 4 cm^{-1} , 64 scans.
- Validation (Self-Check):
 - Pass: Distinct doublet at $>3100\text{ cm}^{-1}$ (Amide).
 - Fail: Broad blob at 3300 cm^{-1} (Wet sample).
 - Fail: Peak at 2230 cm^{-1} (Incomplete reaction).

Logic Diagram: Identification Workflow

The following diagram illustrates the decision logic for verifying the product identity using IR markers.



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Caption: Decision tree for distinguishing the target amide from common synthetic impurities using IR markers.

References

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